molecular formula C16H23ClO4S B14005663 2-Chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione CAS No. 66777-02-4

2-Chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14005663
CAS No.: 66777-02-4
M. Wt: 346.9 g/mol
InChI Key: QVLRYWZYUQDULC-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzoquinone, characterized by the presence of chlorine, methoxy, and octylthio groups. Its unique structure imparts distinct chemical and physical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- typically involves multi-step organic reactions. One common method starts with the chlorination of 2,5-dimethoxy-1,4-benzoquinone, followed by the introduction of the octylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of base catalysts.

Major Products

The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which can be further utilized in different chemical applications.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. The compound may target specific enzymes or proteins, leading to alterations in cellular pathways and functions. For instance, its quinone structure allows it to generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-1,4-benzoquinone: Lacks the chlorine and octylthio groups, making it less reactive in certain substitution reactions.

    2-Chloro-1,4-benzoquinone: Does not have the methoxy and octylthio groups, resulting in different chemical properties and reactivity.

    2,5-Dichloro-1,4-benzoquinone: Contains two chlorine atoms, leading to distinct reactivity patterns compared to the target compound.

Uniqueness

The presence of both methoxy and octylthio groups in 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- imparts unique chemical properties, such as increased lipophilicity and specific reactivity towards nucleophiles. These characteristics make it a valuable compound for specialized applications in synthetic chemistry and pharmacology.

Properties

CAS No.

66777-02-4

Molecular Formula

C16H23ClO4S

Molecular Weight

346.9 g/mol

IUPAC Name

2-chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H23ClO4S/c1-4-5-6-7-8-9-10-22-16-11(17)12(18)14(20-2)15(21-3)13(16)19/h4-10H2,1-3H3

InChI Key

QVLRYWZYUQDULC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl

Origin of Product

United States

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